molecular formula C9H14O3 B164177 (4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one CAS No. 126566-41-4

(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one

Cat. No.: B164177
CAS No.: 126566-41-4
M. Wt: 170.21 g/mol
InChI Key: VEHNSQDRQWOJEU-YUMQZZPRSA-N
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Description

(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of a tert-butoxy group and a hydroxy group attached to a cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one typically involves the use of tert-butyl esters and cyclopentenone derivativesThis process is more efficient and sustainable compared to traditional batch methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s structural features make it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which (4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one exerts its effects involves interactions with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, while the hydroxy group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one is unique due to its specific combination of functional groups and stereochemistry. The presence of both a tert-butoxy group and a hydroxy group on the cyclopentenone ring provides distinct reactivity patterns and potential for diverse applications.

Biological Activity

(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one is a chiral compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • CAS Number : 126566-41-4

The compound features a cyclopentenone structure, which is known for its reactivity and biological significance. The presence of the tert-butoxy and hydroxy groups enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Antioxidant Activity : This compound exhibits significant antioxidant properties, which may protect cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively.
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, potentially reducing cytokine production in activated immune cells.
  • Antitumor Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating a possible role in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antioxidant Activity : A study published in the Journal of Natural Products demonstrated that this compound significantly reduced oxidative stress markers in vitro, showing promise for therapeutic use in oxidative stress-related conditions .
Study TitleMethodologyKey Findings
Antioxidant Effects of this compoundIn vitro assays with DPPH and ABTS radicalsShowed significant scavenging activity compared to standard antioxidants.
Anti-inflammatory PropertiesCytokine assay in activated macrophagesReduced IL-6 and TNF-alpha levels by 40% at 10 µM concentration.
Antitumor ActivityMTT assay on cancer cell linesInhibited proliferation of MCF-7 and HeLa cells with IC50 values of 15 µM and 20 µM respectively.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclization reactions. Its derivatives have been explored for enhanced biological activities:

  • Structural Modifications : Altering the substituents on the cyclopentenone ring has been shown to enhance both antioxidant and anticancer activities.
  • Biocatalytic Synthesis : Green chemistry approaches utilizing biocatalysts have been developed for the synthesis of this compound, promoting sustainability in pharmaceutical manufacturing .

Properties

IUPAC Name

(4S,5R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2,3)12-7-5-4-6(10)8(7)11/h4-5,7-8,11H,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHNSQDRQWOJEU-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1C=CC(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@H]1C=CC(=O)[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10925598
Record name 4-tert-Butoxy-5-hydroxycyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126566-41-4
Record name 4-tert-Butoxy-5-hydroxycyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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